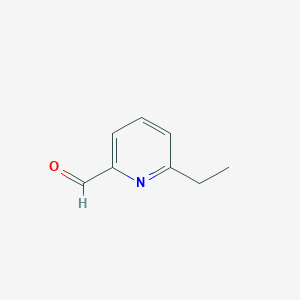

6-Ethylpicolinaldehyde

Description

Properties

IUPAC Name |

6-ethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWDMEWZCFVRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441304 | |

| Record name | 6-Ethylpicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153646-82-3 | |

| Record name | 6-Ethyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153646-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylpicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving 6 Ethylpicolinaldehyde

Detailed Mechanistic Studies of Carbonyl Reactivity

The aldehyde group is a site of rich chemical reactivity, primarily involving the electrophilic carbonyl carbon and the adjacent acidic α-hydrogen.

The most significant reaction of the carbonyl group is the addition of nucleophiles to the electrophilic carbonyl carbon. masterorganicchemistry.com This process involves the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, resulting in a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reaction can be promoted by either basic or acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon libretexts.org.

A prominent example of a condensation reaction is the formation of a Schiff base, or azomethine, through the reaction of 6-Ethylpicolinaldehyde with a primary amine. researchgate.netajrconline.org This reaction is typically reversible and can be catalyzed by either acid or base. ajrconline.orgnih.gov The mechanism commences with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, forming a zwitterionic intermediate. youtube.com This is followed by a proton transfer to yield a neutral carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, creating a good leaving group (water). youtube.com Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final Schiff base (imine). youtube.com The removal of water from the reaction mixture can drive the equilibrium towards the product. masterorganicchemistry.com

Interactive Table: Examples of Nucleophilic Addition and Condensation Products

| Nucleophile | Reagent Example | Product Type | Product Name |

| Hydride Ion | Sodium borohydride (NaBH₄) | Alcohol | (6-Ethylpyridin-2-yl)methanol |

| Cyanide Ion | Hydrogen cyanide (HCN) | Cyanohydrin | 2-(6-Ethylpyridin-2-yl)-2-hydroxyacetonitrile |

| Primary Amine | Aniline | Schiff Base (Imine) | N-((6-Ethylpyridin-2-yl)methylene)aniline |

| Hydroxide Ion | Sodium hydroxide (NaOH) | Hydrate (gem-diol) | (6-Ethylpyridin-2-yl)methane-1,1-diol |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | 1-(6-Ethylpyridin-2-yl)ethanol |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The transformation of the aldehyde to a carboxylic acid is a common oxidative process. Various oxidizing agents can achieve this, including strong oxidants like potassium permanganate (KMnO₄) and milder reagents. Pyridinium chlorochromate (PCC), often used to oxidize primary alcohols to aldehydes, can further oxidize aldehydes to carboxylic acids under certain conditions, especially in the absence of a solvent. organic-chemistry.org Another effective method involves using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl) or iodobenzene dichloride. organic-chemistry.org

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, (6-ethylpyridin-2-yl)methanol. This is typically accomplished using hydride-donating reagents. youtube.com Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for this transformation in protic solvents like methanol or ethanol. For less reactive carbonyls or when stronger reducing conditions are needed, lithium aluminum hydride (LiAlH₄) can be used, followed by an aqueous workup to protonate the resulting alkoxide ion. youtube.com

Interactive Table: Reagents for Oxidation and Reduction

| Transformation | Reagent Class | Specific Reagent | Product |

| Oxidation | Chromium-based | Pyridinium chlorochromate (PCC) | 6-Ethylpicolinic acid |

| Oxidation | Nitroxyl radical | TEMPO/NaOCl | 6-Ethylpicolinic acid |

| Reduction | Hydride reagent | Sodium borohydride (NaBH₄) | (6-Ethylpyridin-2-yl)methanol |

| Reduction | Hydride reagent | Lithium aluminum hydride (LiAlH₄) | (6-Ethylpyridin-2-yl)methanol |

Pyridine (B92270) Ring Reactivity and Transformations

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electronic property makes it generally unreactive toward electrophilic aromatic substitution but activated for nucleophilic aromatic substitution. gcwgandhinagar.com

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is significantly deactivated towards electrophilic attack. gcwgandhinagar.com The nitrogen atom exerts a strong electron-withdrawing inductive effect, reducing the nucleophilicity of the ring carbons. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the nitrogen atom is readily protonated, forming a pyridinium ion. gcwgandhinagar.com This positive charge further deactivates the ring to a great extent, making electrophilic substitution extremely difficult. The presence of the electron-withdrawing aldehyde group on this compound further deactivates the ring. Therefore, SEAr reactions on this substrate are generally not feasible unless under very harsh conditions or with the introduction of strong activating groups. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. stackexchange.compearson.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.compearson.com For an SNAr reaction to occur, a good leaving group (such as a halide) must be present at one of these activated positions. In this compound, the existing substituents (ethyl and formyl groups) are not good leaving groups. However, if a derivative, such as 6-Ethyl-4-chloropicolinaldehyde, were used, nucleophilic attack would be highly favored at the 4-position. pearson.com

Ring-opening and ring-closure reactions represent a more specialized class of transformations. Electrocyclic reactions, for instance, involve the concerted opening or closing of a ring system, where a sigma bond is broken to form a new pi system or vice-versa. masterorganicchemistry.com These reactions are often governed by the principles of orbital symmetry and can be initiated thermally or photochemically. masterorganicchemistry.commasterorganicchemistry.com Another class of RORC reactions can be promoted by strong acids or bases, leading to the cleavage of the heterocyclic ring followed by a subsequent cyclization event to form a new ring system. nih.govrsc.org While these reactions are well-documented for various heterocyclic systems, specific examples involving this compound are not extensively reported in the literature, suggesting that such transformations are not common for this particular substrate under typical laboratory conditions.

Influence of the 6-Ethyl Group on Reaction Pathways and Selectivity

The ethyl group at the 6-position of the pyridine ring exerts both steric and electronic influences on the reactivity of this compound.

Steric Influence: The ethyl group introduces steric bulk in the vicinity of the nitrogen atom and the C-6 position of the ring. This can hinder the approach of reagents to the nitrogen lone pair, potentially reducing its basicity and its ability to act as a nucleophilic catalyst compared to an unsubstituted pyridine. It would also sterically impede any potential nucleophilic substitution at the 6-position, should a suitable leaving group be present. The ethyl group's proximity to the aldehyde group at the 2-position is less direct, but it can influence the preferred conformation of the aldehyde, which may have subtle effects on the stereoselectivity of nucleophilic additions to the carbonyl group.

Electronic Influence: As an alkyl group, the ethyl substituent is weakly electron-donating through the inductive effect (+I effect). This effect slightly increases the electron density of the pyridine ring. While this minor increase in electron density is insufficient to overcome the strong deactivating effect of the ring nitrogen and the aldehyde group towards electrophilic substitution, it does make the ring slightly less electron-deficient. Consequently, it would be expected to slightly decrease the rate of any potential nucleophilic aromatic substitution reaction compared to a pyridine ring without the ethyl group. The electronic effect on the reactivity of the aldehyde group at the 2-position is minimal due to the distance.

Kinetic and Thermodynamic Analyses of Key Reactions

Detailed kinetic and thermodynamic data, such as reaction rate constants, activation energies, and changes in enthalpy and entropy, are fundamental to elucidating reaction mechanisms. For this compound, this information would be invaluable for optimizing reaction conditions in synthetic applications and for understanding its behavior in various chemical environments.

Despite the importance of such data, dedicated research on the kinetic and thermodynamic profiles of reactions where this compound is a key reactant or product appears to be limited. Consequently, the presentation of specific, experimentally-derived data tables and detailed research findings in this area is not possible at this time. The scientific community has yet to publish in-depth studies that would provide the necessary quantitative parameters for a thorough analysis.

Future research in this area would be highly beneficial. For instance, studies on the kinetics of oxidation or reduction of the aldehyde group, or the thermodynamics of its participation in condensation reactions, would provide a more complete picture of its chemical nature. Such research would likely involve techniques such as UV-Vis spectroscopy to monitor reaction progress, computational modeling to predict transition states and reaction energies, and calorimetry to measure thermodynamic properties.

Without such dedicated studies, any discussion of the kinetic and thermodynamic aspects of this compound's reactivity would be purely speculative and fall outside the scope of a scientifically rigorous article.

Coordination Chemistry and Ligand Design with 6 Ethylpicolinaldehyde

Design Principles for Picolinaldehyde-Based Ligands

Picolinaldehyde and its derivatives are fundamental building blocks in the design of ligands for coordination chemistry. Their utility stems from the strategic placement of donor atoms within a rigid aromatic framework. The design principles for these ligands revolve around their chelating ability, the nature of their donor atoms, and the influence of substituents on the pyridine (B92270) ring, which can tune the electronic and steric properties of the resulting metal complexes. nih.gov Schiff bases derived from picolinaldehyde are particularly significant, as they form stable complexes with various metal ions and are used as catalysts in numerous processes. The inherent structure of picolinaldehyde allows for the creation of bidentate or polydentate ligands through relatively straightforward condensation reactions. researchgate.net

6-Ethylpicolinaldehyde functions as a classic bidentate chelating agent. purdue.edu A chelating ligand is one that can bind to a central metal ion through two or more donor atoms, forming a ring structure known as a chelate. byjus.com The stability of metal complexes is often enhanced by this "chelate effect." researchgate.net

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal. byjus.com In the case of this compound, the two donor sites are the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This classifies it as a bidentate ligand, as it "grasps" the metal ion in two locations. This bidentate coordination is common for picolinic acid and its derivatives, where the nitrogen atom is in close proximity to the carboxyl or, in this case, aldehyde group, facilitating the formation of a stable five-membered chelate ring upon complexation. researchgate.netrsc.org

The coordination of this compound to a metal center involves a synergistic interaction with both the pyridine nitrogen and the aldehyde oxygen.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent Lewis base capable of donating this electron density to a Lewis acidic metal center. In complexes involving picolinaldehyde-derived Schiff bases, coordination through the pyridine nitrogen is consistently observed, often indicated by a shift in the C-N vibration frequency in the FTIR spectra of the metal complexes compared to the free ligand. jocpr.com

Aldehyde Oxygen: The oxygen atom of the aldehyde group also has lone pairs of electrons and acts as the second donor site. Its coordination to the metal completes the chelate ring. Evidence for the participation of the aldehyde (or a derivative like an imine or enolate) oxygen in coordination comes from spectroscopic data. For instance, in the infrared spectra of metal complexes of related ligands, a shift in the stretching frequency of the C=O or C-O bond confirms its involvement in bonding to the metal. researchgate.net In many cases, particularly in Schiff base derivatives, the ligand coordinates in its deprotonated enol form, where the aldehyde oxygen becomes an enolate oxygen. researchgate.net This dual coordination through both the nitrogen and oxygen atoms (an N,O-donor set) is a hallmark of picolinaldehyde-based ligands.

Substituents on the pyridine ring play a crucial role in modifying the properties of the ligand and its metal complexes. The ethyl group at the 6-position (ortho to the pyridine nitrogen) of this compound introduces specific steric and electronic effects.

Steric Effects: The ethyl group provides significant steric bulk near the coordination site. patsnap.com This steric hindrance can influence the geometry of the resulting metal complex, the number of ligands that can coordinate to the metal center, and the stability of the complex. nih.govresearchgate.net For instance, the presence of bulky groups can prevent the formation of polymeric structures and favor the formation of monomeric complexes. nih.gov Studies on related ligands have shown that even small changes, such as from a hydrogen to a methyl or ethyl group, can have a major impact on the structural outcome of the complex. mdpi.comresearchgate.net This steric clash can also push the metal center out of the plane of the ligand. nih.gov

Electronic Effects: The ethyl group is an electron-donating group through an inductive effect. patsnap.com This increases the electron density on the pyridine ring, which in turn enhances the Lewis basicity of the pyridine nitrogen. patsnap.com A more electron-rich nitrogen atom can form a stronger bond with the metal center, potentially increasing the stability of the complex. The electronic properties of substituents can be correlated with spectroscopic data; for example, studies on copper(I) complexes with substituted trispyrazolylborate ligands showed good correlations between the Hammett parameters (which quantify electronic effects) of the substituents and the CO stretching frequencies in carbonyl complexes or the NMR shifts for ethene ligands. jhu.edu

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. doi.orgbohrium.com Often, the aldehyde is first reacted with an amine to form a Schiff base derivative, which is then used for complexation. researchgate.netksu.edu.tr Characterization of the resulting complexes relies on a suite of analytical techniques to determine their structure, composition, and properties. doi.orgnih.gov

Transition metals, with their partially filled d-orbitals, readily form a wide variety of coordination complexes with ligands like this compound and its derivatives. semanticscholar.org The synthesis is often achieved by mixing ethanolic or methanolic solutions of the ligand and the respective hydrated metal(II) chloride or acetate (B1210297) salt, sometimes followed by refluxing. researchgate.netmdpi.com

Characterization Techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination sites. A shift in the ν(C=N) (azomethine) stretching frequency to lower values in the complex compared to the free Schiff base ligand suggests coordination through the imine nitrogen. The appearance of new bands at lower frequencies can be assigned to ν(M-N) and ν(M-O) vibrations, confirming the chelation. jocpr.comsysrevpharm.org

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry. The d-d transitions observed for Co(II) and Ni(II) complexes, for example, are characteristic of their coordination environment (e.g., octahedral or tetrahedral). jocpr.comnih.gov

Magnetic Susceptibility: Measurements of the magnetic moment help determine the number of unpaired electrons and thus infer the geometry of the complex. For example, high-spin octahedral Co(II) complexes typically have magnetic moments in the range of 4.5-5.2 B.M., while square planar Ni(II) complexes are diamagnetic. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic complexes (e.g., with Zn(II) or Ni(II) square planar). Coordination-induced shifts in the proton and carbon signals provide evidence of complex formation. researchgate.netsemanticscholar.org

The table below summarizes typical characterization data for transition metal complexes with ligands derived from substituted picolinaldehydes.

| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Key UV-Vis Bands (cm⁻¹) (Transitions) | Reference |

| Co(II) | Octahedral | ~4.60 | ~9,500 (⁴T₁g → ⁴T₂g), ~16,000 (⁴T₁g → ⁴A₂g), ~20,000 (⁴T₁g → ⁴T₁g(P)) | researchgate.netnih.gov |

| Ni(II) | Octahedral | ~2.64 | ~10,000 (³A₂g → ³T₂g), ~16,000 (³A₂g → ³T₁g(F)), ~26,000 (³A₂g → ³T₁g(P)) | nih.gov |

| Cu(II) | Distorted Octahedral / Square Planar | ~1.7-2.2 | ~14,000-16,000 (²Eg → ²T₂g) | jocpr.com |

| Mn(II) | Octahedral | ~5.81 | ~18,900 (⁶A₁g → ⁴T₁g), ~20,200 (⁶A₁g → ⁴T₂g) | jocpr.comresearchgate.net |

| Zn(II) | Octahedral / Tetrahedral | Diamagnetic | Ligand-to-Metal Charge Transfer (LMCT) only | jocpr.com |

Note: The data presented are typical values for complexes with related N,O-donor Schiff base ligands and may vary for specific this compound complexes.

While less common than transition metal complexes, main group elements can also form coordination compounds with suitable ligands. The Lewis acidity of many main group metal ions allows them to accept electron pairs from donor ligands like this compound. However, detailed studies specifically on this compound complexes with main group metals are not extensively reported in the literature.

Based on the principles of coordination chemistry, one could anticipate the formation of complexes with main group metals such as Al(III), Ga(III), In(III), and Sn(IV). The synthesis would likely follow similar routes as for transition metals, reacting the ligand with a main group metal salt (e.g., AlCl₃, SnCl₄) in an appropriate non-aqueous solvent.

Characterization would rely heavily on:

NMR Spectroscopy (¹H, ¹³C): As main group metal complexes are typically diamagnetic, NMR is a primary tool for characterization.

IR Spectroscopy: To confirm the coordination of the pyridine nitrogen and aldehyde oxygen.

Mass Spectrometry: To confirm the mass of the resulting complex and its stoichiometry.

Given the strong tendency of ligands with N,O donor sets to chelate, it is reasonable to predict that this compound would form stable complexes with various main group metals, likely adopting geometries dictated by the preferred coordination number of the specific metal ion.

Structural Characterization of Coordination Compounds

The definitive understanding of a coordination compound's structure is foundational to comprehending its properties and potential applications. For complexes derived from this compound, this would involve a combination of crystallographic and spectroscopic methods to elucidate the three-dimensional arrangement of atoms and the nature of the metal-ligand bonding.

Crystallographic Analyses (e.g., X-ray Diffraction)

This analysis would confirm how the this compound ligand coordinates to the metal ion—for instance, whether it acts as a bidentate ligand through the pyridine nitrogen and the aldehyde oxygen. The resulting data would be compiled into a crystallographic data table, as shown hypothetically below.

Hypothetical Crystallographic Data Table for a this compound Complex This table is illustrative and does not represent real experimental data.

| Parameter | Value |

|---|---|

| Chemical Formula | [M(C₈H₉NO)ₓ]ⁿ⁺ |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/n |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = 90°, β = [value]°, γ = 90° | |

| M-N Bond Length | [value] Å |

| M-O Bond Length | [value] Å |

This data would allow for detailed comparisons with other known coordination compounds and provide insight into how the ethyl group at the 6-position of the pyridine ring influences the crystal packing and steric environment around the metal ion. mdpi.com

Spectroscopic Characterization of Complexes (e.g., NMR, IR, UV-Vis, EPR)

Spectroscopic techniques are crucial for characterizing complexes in both solid and solution states and for corroborating data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes of this compound, ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal. researchgate.netlibretexts.org The downfield or upfield shift of the aldehyde proton and the pyridine ring protons would provide evidence of coordination and information about the electronic effects of the metal-ligand bond. muni.cz

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of a molecule. libretexts.org In the context of this compound complexes, a key diagnostic feature would be the shift in the C=O stretching frequency of the aldehyde group (typically ~1700 cm⁻¹) upon coordination to the metal center. utdallas.edu A shift to a lower frequency would indicate the weakening of the C=O bond due to the donation of electron density from the aldehyde oxygen to the metal ion. vscht.cz Changes in the vibrational modes of the pyridine ring would also be expected.

Hypothetical IR Spectral Data for a this compound Complex This table is illustrative and does not represent real experimental data.

| Compound | ν(C=O) (cm⁻¹) | Pyridine Ring Vibrations (cm⁻¹) |

|---|---|---|

| This compound (Free Ligand) | ~1705 | [List of values] |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of a this compound complex would provide information on the electronic transitions within the molecule. libretexts.org Transitions could include ligand-centered π→π* transitions, n→π* transitions associated with the carbonyl group, and, most importantly, ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes. ksu.edu.sa These spectra are critical for understanding the electronic structure and color of the complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes formed with paramagnetic metal ions (i.e., those with unpaired electrons), EPR spectroscopy would be the technique of choice. bruker.comlibretexts.org The EPR spectrum provides detailed information about the metal's oxidation state and its coordination environment through the analysis of g-values and hyperfine coupling constants. illinois.edunih.gov

Dynamic Behavior and Ligand Exchange Processes in this compound Complexes

Coordination complexes are often dynamic in solution, capable of undergoing processes such as ligand exchange, where a ligand in the coordination sphere is replaced by another from the surrounding solution. savemyexams.comresearchgate.net The study of these dynamics provides insight into reaction mechanisms and the stability of the complex. nih.govarxiv.org

Research in this area for this compound complexes would involve investigating the kinetics of ligand substitution reactions. For example, one could study the rate at which a solvent molecule coordinated to a metal-ligand fragment is replaced by the this compound ligand, or the rate at which the coordinated this compound is replaced by a different, stronger ligand.

Techniques such as temperature-dependent NMR or stopped-flow UV-Vis spectroscopy could be employed to measure the rates of these exchange processes. The data would be used to determine rate constants and activation parameters (enthalpy and entropy of activation), which in turn would help to elucidate whether the exchange mechanism is associative, dissociative, or interchange in nature. nih.gov Understanding these dynamic processes is essential for designing catalysts or other functional molecular systems. rsc.org

Based on a comprehensive search for scientific literature, there is no available information on the catalytic applications of complexes derived from this compound corresponding to the specific sections and subsections of the requested outline. Searches for "this compound" in conjunction with terms such as "homogeneous catalysis," "asymmetric catalysis," "C-H activation," "oxidation and reduction reactions," "heterogeneous catalysis," "photocatalysis," and "electrocatalysis" did not yield any relevant research findings.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Catalysis Applications of 6 Ethylpicolinaldehyde Derived Complexes

Tuning Catalytic Performance via Ligand Modification

Following a comprehensive search of available scientific literature, no specific research articles or data could be found regarding the catalytic applications of complexes derived directly from 6-Ethylpicolinaldehyde. Consequently, there is no information on how the catalytic performance of such complexes can be tuned via ligand modification.

The principles of tuning catalytic performance through ligand modification are well-established in coordination chemistry and catalysis. These strategies generally involve altering the steric and electronic properties of the ligands to influence the catalytic activity, selectivity, and stability of the metal complex. Key approaches include:

Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the ligand framework can modulate the electron density at the metal center. This, in turn, affects the metal's redox potential and its ability to coordinate with and activate substrates.

Steric Hindrance: Adjusting the bulkiness of the ligands can control access to the catalytic site, influencing substrate selectivity and preventing catalyst deactivation pathways such as dimerization.

Chelate Ring Size and Bite Angle: The geometry of polydentate ligands, including the size of the chelate rings they form with the metal and the angles between donor atoms, can significantly impact the geometry and reactivity of the catalytic center.

Introduction of Functional Groups: Appending specific functional groups to the ligand can introduce secondary interactions with the substrate or facilitate particular reaction steps, such as proton transfer.

While these principles are broadly applicable, their specific effects on catalysts derived from this compound have not been documented in the reviewed literature. The absence of research in this specific area means that no detailed research findings, data tables, or specific examples of ligand modification for this class of compounds can be provided.

Therefore, the following sections, which would typically detail the impact of modifying ligands derived from this compound on various catalytic processes, cannot be populated with the scientifically accurate and specific information required by the prompt.

Advanced Spectroscopic Analysis of 6 Ethylpicolinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 6-Ethylpicolinaldehyde in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecule's framework can be assembled.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aldehyde proton (-CHO) would appear significantly downfield, typically in the range of δ 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group. The pyridine (B92270) ring protons would exhibit signals in the aromatic region (δ 7.0–8.5 ppm). The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern indicating free rotation and coupling between adjacent aliphatic protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 193–195 ppm. The carbons of the pyridine ring would resonate between δ 120–155 ppm, with the carbon atom attached to the ethyl group (C6) and the aldehyde group (C2) showing distinct shifts. The aliphatic carbons of the ethyl group would appear upfield, with the -CH₂ carbon around δ 25–30 ppm and the -CH₃ carbon around δ 13–16 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures like 2-pyridinecarboxaldehyde (B72084) and general substituent effects.

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CHO | ¹H | 9.9 – 10.1 | Singlet (s) | - |

| H-3 | ¹H | 7.8 – 8.0 | Doublet (d) | ~7-8 |

| H-4 | ¹H | 7.9 – 8.1 | Triplet (t) | ~7-8 |

| H-5 | ¹H | 7.4 – 7.6 | Doublet (d) | ~7-8 |

| -CH₂- | ¹H | 2.8 – 3.0 | Quartet (q) | ~7.5 |

| -CH₃ | ¹H | 1.3 – 1.5 | Triplet (t) | ~7.5 |

| C=O | ¹³C | 193 – 195 | - | - |

| C-2 | ¹³C | 152 – 154 | - | - |

| C-6 | ¹³C | 160 – 162 | - | - |

| C-3 | ¹³C | 125 – 127 | - | - |

| C-4 | ¹³C | 137 – 139 | - | - |

| C-5 | ¹³C | 120 – 122 | - | - |

| -CH₂- | ¹³C | 25 – 30 | - | - |

| -CH₃ | ¹³C | 13 – 16 | - | - |

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign these resonances and confirm the molecular structure, multi-dimensional NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, and H-4 with H-5, confirming their adjacency on the pyridine ring. A strong cross-peak would also be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C coupling). uvic.ca An HSQC spectrum would show a cross-peak for each C-H bond, for instance, linking the proton signal at δ ~7.9 ppm to the C-4 carbon signal at δ ~138 ppm, and the methylene proton quartet to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting different functional groups. youtube.com Key HMBC correlations for this compound would include:

A cross-peak from the aldehyde proton (¹H) to the C-2 carbon, confirming the position of the formyl group.

Correlations from the methylene protons (-CH₂) of the ethyl group to both C-6 and C-5 of the pyridine ring, unequivocally placing the ethyl group at the 6-position.

Correlations from H-5 to C-3 and C-4, further confirming the ring structure.

Solid-State NMR Investigations

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure, conformation, and packing of molecules in the crystalline or amorphous solid state. For pyridine derivatives, ssNMR can be used to study polymorphism—the existence of different crystal forms—which can have significant impacts on the material's physical properties.

The technique is particularly powerful for characterizing materials that are insoluble or where single crystals for X-ray diffraction are unavailable. ruc.dk In the case of coordinating ligands like picolinaldehydes, ssNMR can be used to study their structure when complexed with metal ions, even in non-crystalline or paramagnetic states where solution NMR may fail. ruc.dk The chemical shifts observed in ssNMR can differ from those in solution, reflecting the effects of crystal packing and the absence of molecular tumbling.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups and bonding structure. Infrared (IR) and Raman spectroscopy are complementary techniques that measure these vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). The FTIR spectrum of this compound would be dominated by several characteristic absorption bands. A very strong and sharp band corresponding to the C=O stretch of the aldehyde group is expected in the region of 1700–1715 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would be observed just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain several bands due to the C=C and C=N stretching vibrations of the pyridine ring.

Table 2: Predicted FTIR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3050 – 3100 | Aromatic C-H Stretch | Medium |

| 2950 – 2980 | Aliphatic C-H Stretch (asymmetric) | Medium-Strong |

| 2850 – 2880 | Aliphatic C-H Stretch (symmetric) | Medium |

| 2720 – 2820 | Aldehyde C-H Stretch (Fermi doublet) | Weak-Medium |

| 1700 – 1715 | Aldehyde C=O Stretch | Strong |

| 1580 – 1610 | Aromatic Ring C=C and C=N Stretch | Medium-Strong |

| 1450 – 1480 | Aromatic Ring C=C and C=N Stretch | Medium |

| 1440 – 1470 | Aliphatic C-H Bend | Medium |

| 750 – 800 | Aromatic C-H Out-of-Plane Bend | Strong |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. cdnsciencepub.com While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change its polarizability. For this compound, the symmetric ring breathing mode of the pyridine ring, typically appearing around 990-1010 cm⁻¹, would be a prominent feature in the Raman spectrum. researchgate.net The C=O stretch is also Raman active.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) by factors of 10⁶ or more. acs.org This enhancement allows for the detection of very low concentrations of an analyte. For this compound, adsorption onto a SERS substrate would likely occur through the lone pair of electrons on the pyridine nitrogen atom. This interaction would lead to a significant enhancement of the pyridine ring modes, particularly the ring breathing (~1000 cm⁻¹) and trigonal ring deformation (~1030 cm⁻¹) modes. researchgate.net The orientation of the molecule on the surface can influence which vibrational modes are most strongly enhanced, providing structural information about the molecule-surface interaction.

Mass Spectrometry for Molecular and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information.

For this compound (C₈H₉NO), high-resolution mass spectrometry would determine its exact mass to be 135.0684 Da. In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺˙) with an m/z of 135. This molecular ion would then undergo fragmentation through characteristic pathways. libretexts.org

Common fragmentation patterns for aromatic aldehydes include:

α-Cleavage: Loss of a hydrogen radical to form a stable acylium ion at m/z 134 (M-1).

Loss of the formyl group: Cleavage of the C-CHO bond results in the loss of a formyl radical (·CHO, 29 Da), producing a fragment corresponding to the 6-ethylpyridinyl cation at m/z 106 (M-29). libretexts.org

Fragmentation involving the ethyl substituent would also be expected:

Benzylic-type cleavage: The bond between the two carbons of the ethyl group is relatively weak. Loss of a methyl radical (·CH₃, 15 Da) would result in a stable pyridinylmethyl cation at m/z 120 (M-15). youtube.com This is often a favorable pathway.

Loss of the ethyl group: Cleavage of the bond between the ring and the ethyl group could lead to the loss of an ethyl radical (·CH₂CH₃, 29 Da), generating a fragment at m/z 106.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 135 | [C₈H₉NO]⁺˙ (Molecular Ion) | - |

| 134 | [M - H]⁺ | H· |

| 120 | [M - CH₃]⁺ | CH₃· |

| 106 | [M - CHO]⁺ or [M - C₂H₅]⁺ | CHO· or C₂H₅· |

| 78 | [C₅H₄N]⁺ (Pyridinyl cation) | C₃H₅O· |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, a critical capability for unambiguous compound identification. This high resolving power enables the generation of accurate mass measurements, typically to within a few parts per million (ppm), which aids in confident species identification and characterization.

For this compound, with a chemical formula of C₈H₉NO, HRMS is used to confirm its elemental composition by comparing the experimentally measured monoisotopic mass with the theoretically calculated value. This precise measurement is crucial for verifying the identity of a synthesized sample and distinguishing it from potential isomeric impurities. The technique is invaluable across various stages of pharmaceutical development, from drug discovery to quality control.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉NO |

| Calculated Monoisotopic Mass | 135.068414 u |

| Typical Ionization Mode | Electrospray Ionization (ESI) |

| Commonly Observed Ion | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 136.07569 g/mol |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally fragile, and large molecules, including biological macromolecules. The process involves applying a high voltage to a liquid sample to generate an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the ejection of gas-phase ions that can be directed into a mass analyzer. A key advantage of ESI is that it causes minimal fragmentation, meaning the molecular ion (or a pseudo-molecular ion) is almost always observed.

In the analysis of this compound, ESI-MS is typically used to generate a protonated molecule, [M+H]⁺, due to the basic nature of the pyridine nitrogen atom. The technique can also reveal the formation of other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which may be present as impurities in the solvent or glassware. ESI-MS is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis, making it a powerful tool for purity assessment and reaction monitoring.

| Ion Species | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 136.076 |

| [M+Na]⁺ | Sodium Adduct | 158.058 |

| [M+K]⁺ | Potassium Adduct | 174.032 |

| [2M+H]⁺ | Protonated Dimer | 271.145 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of valence electrons to higher energy orbitals. This technique is particularly useful for analyzing molecules containing chromophores—functional groups with π-systems or non-bonding electrons that can undergo electronic transitions. The structure of this compound contains two primary chromophores: the pyridine ring and the aldehyde's carbonyl group.

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to two main types of electronic transitions:

π → π* transitions : These are high-energy, high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the conjugated system of the pyridine ring and carbonyl group.

n → π* transitions : These lower-energy, lower-intensity absorptions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to π* anti-bonding orbitals. These transitions are often "forbidden" by symmetry rules, resulting in weaker absorption bands.

Furthermore, UV-Vis spectroscopy is a powerful method for studying the formation of metal complexes, as the coordination of a metal ion to a ligand like this compound typically perturbs its electronic structure. This perturbation leads to a shift in the absorption maxima (λmax) of the ligand's electronic transitions, which can be used to determine the stoichiometry and stability of the resulting complex.

| Transition Type | Orbitals Involved | Expected Energy | Expected Intensity (ε) |

|---|---|---|---|

| π → π | π bonding to π anti-bonding | High | High (1,000-10,000) |

| n → π | n non-bonding to π anti-bonding | Low | Low (10-100) |

Advanced Electron Microscopy Techniques (e.g., EELS coupled with TEM)

Advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) coupled with Electron Energy-Loss Spectroscopy (EELS), provide elemental and chemical information at the nanometer and even atomic scale. In this setup, a high-energy electron beam is transmitted through an ultra-thin sample. EELS analyzes the energy distribution of the electrons that have passed through the sample, measuring the energy they have lost due to inelastic scattering interactions. This energy loss is characteristic of the elements and bonding environments within the sample.

While not typically used for analyzing simple, pure small molecules in solution, EELS coupled with TEM is exceptionally powerful for characterizing derivatives of this compound, such as when it is incorporated into larger structures like metal-organic frameworks (MOFs), polymers, or self-assembled monolayers on surfaces. The technique can be used to:

Map Elemental Distribution : Generate elemental maps with high spatial resolution, showing the precise location of carbon, nitrogen, and oxygen atoms.

Probe Chemical Bonding : The fine structure at the onset of an absorption edge, known as the Electron Loss Near-Edge Structure (ELNES), provides information analogous to X-ray absorption spectroscopy, revealing details about oxidation states and the local coordination environment of atoms. This could be used, for example, to study the bonding between the nitrogen or oxygen atoms of the ligand and a metal center in a complex.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left- and right-circularly polarized light. The most common of these is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. This technique is exclusively sensitive to chiral molecules and provides information about their absolute configuration and conformation in solution.

This compound itself is achiral and therefore CD-silent. However, chiral derivatives can be synthesized, for instance, by introducing a stereocenter on the ethyl group or by coordinating the molecule to a chiral metal complex. These chiral derivatives would be expected to exhibit a unique CD spectrum.

The analysis of such a spectrum would reveal:

Cotton Effects : The positive or negative bands in a CD spectrum, known as Cotton effects, are characteristic of the electronic transitions within the chiral molecule.

Stereochemical Information : The sign and magnitude of the Cotton effects can often be correlated with the absolute configuration (R/S) of the stereocenters through empirical rules or comparison with theoretical calculations.

Conformational Analysis : CD spectroscopy is highly sensitive to the three-dimensional structure of molecules, making it a valuable tool for studying conformational changes in chiral derivatives of this compound upon changes in solvent, temperature, or binding to other molecules.

Computational Chemistry and Theoretical Studies of 6 Ethylpicolinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like 6-ethylpicolinaldehyde, DFT is extensively used to investigate its ground-state electronic properties. eurjchem.comijcce.ac.ir A typical approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p) to account for polarization and diffuse functions, which are important for describing systems with heteroatoms and potential non-covalent interactions. researchgate.net

DFT calculations would begin with a geometry optimization to find the lowest energy conformation of this compound. This process reveals key structural parameters like bond lengths, bond angles, and dihedral angles. From the optimized structure, a wealth of electronic information can be extracted:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. eurjchem.comijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, it would highlight the electron-rich (negative potential) regions, primarily around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, which are susceptible to electrophilic attack. Conversely, it would show electron-poor (positive potential) regions, such as the hydrogen atoms and the carbonyl carbon, indicating sites for nucleophilic attack.

Table 1: Representative Calculated Electronic Properties of this compound (Illustrative Data based on DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability; related to ionization potential. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. ijcce.ac.ir |

| Dipole Moment | 3.1 D | Quantifies the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.9 eV | Quantifies the ability of the molecule to accept electrons. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While more computationally demanding than DFT, they can offer higher accuracy for certain properties.

For this compound, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) would be employed for benchmark calculations or when highly accurate energies are needed, such as in the study of weak intermolecular interactions. rsc.org For instance, ab initio methods are well-suited for accurately calculating the interaction energies between this compound and a solvent molecule or another reactant, providing a detailed understanding of non-covalent forces like hydrogen bonds and C-H···O interactions. rsc.org These methods are particularly valuable in mechanistic studies to refine the energies of transition states and intermediates that have been initially located using DFT. nih.govacs.org

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and intermolecular interactions that are not captured by static quantum calculations. mdpi.com An MD simulation of this compound would typically model the molecule in a solvated environment (e.g., a box of water molecules) to mimic solution-phase conditions.

The simulation process involves:

Parameterization: Assigning a force field (e.g., AMBER, CHARMM, or OPLS-AA) to the molecule, which defines the potential energy function based on bond lengths, angles, dihedrals, and non-bonded interactions.

Solvation and Equilibration: Placing the molecule in a simulation box filled with solvent and allowing the system to relax to the desired temperature and pressure.

Production Run: Running the simulation for several nanoseconds or longer, during which the trajectories (positions and velocities) of all atoms are saved at regular intervals.

Analysis of the MD trajectory for this compound would yield information on its conformational preferences, such as the rotation of the ethyl group and the aldehyde group relative to the pyridine ring. It would also provide a detailed picture of its solvation shell, quantifying the number and lifetime of hydrogen bonds between the aldehyde oxygen or pyridine nitrogen and surrounding water molecules.

Prediction of Spectroscopic Data and Comparison with Experimental Results

Computational methods are highly effective at predicting spectroscopic properties, which serves as a crucial link between theoretical models and experimental reality. acs.orgnih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations are routinely used to compute the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this would predict the positions of key absorption bands, such as the C=O stretch of the aldehyde, the C=N and C=C stretching modes of the pyridine ring, and the C-H stretching and bending modes of the ethyl and aromatic groups. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, usually coupled with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. ijcce.ac.ir These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra and confirm the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net This can help interpret the electronic transitions, such as n→π* and π→π*, within the molecule.

Table 2: Comparison of Predicted Vibrational Frequencies (Scaled DFT) for Key Modes of this compound with Typical Experimental Ranges

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2880 - 2970 | 2850 - 3000 |

| Aldehyde C=O Stretch | 1705 | 1690 - 1715 |

| Pyridine Ring C=C/C=N Stretches | 1450 - 1600 | 1430 - 1610 |

| C-C Stretch (Ethyl Group) | 1100 | 1080 - 1120 |

Mechanistic Investigations through Computational Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. rsc.orgamacad.org For this compound, a relevant reaction to study would be the nucleophilic addition to its carbonyl group, a characteristic reaction of aldehydes. acs.org

Using DFT, the entire reaction pathway can be mapped out on the potential energy surface. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (this compound and a nucleophile, e.g., CN⁻) and the final product (the corresponding cyanohydrin adduct).

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate that connects reactants and products. This is a first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (Ea), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation confirms that the identified TS correctly connects the reactant and product states.

Such studies provide a step-by-step molecular movie of the bond-breaking and bond-forming processes, offering insights that are often inaccessible through experimental means alone. nih.gov

Table 3: Illustrative Reaction Energy Profile for Nucleophilic Addition to this compound (Relative Energies in kcal/mol)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Aldehyde + Nu⁻) | 0.0 | Starting materials at their optimized geometries. |

| Transition State (TS) | +12.5 | The activation energy barrier for the reaction. |

| Intermediate (Alkoxide) | -15.0 | The initial product of nucleophilic attack. |

| Product (After Protonation) | -25.0 | The final, stable addition product. |

Ligand-Metal Interaction Modeling and Optimization

The pyridine nitrogen and aldehyde oxygen of this compound make it an excellent candidate as a bidentate ligand for coordinating with metal ions. Computational modeling can provide deep insights into the structure, bonding, and stability of the resulting metal complexes. nih.govnih.gov

Using DFT, one can model the complex formed between this compound and a transition metal ion (e.g., Cu(II), Zn(II), Pt(II)). nih.govresearchgate.net The geometry of the complex is optimized to determine the preferred coordination geometry (e.g., square planar, tetrahedral, or octahedral), metal-ligand bond lengths, and chelate ring conformation.

Key analyses include:

Binding Energy Calculation: The strength of the interaction between the metal and the ligand can be quantified by calculating the binding energy, which is the energy difference between the optimized complex and the sum of the energies of the isolated metal ion and ligand.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the nature of the coordination bond. It quantifies the charge transfer from the ligand's donor atoms (N, O) to the metal center, providing a clear picture of the Lewis acid-base interaction.

These modeling studies are crucial for rational drug design, catalyst development, and understanding the role of metal ions in biological systems. nih.gov

Table 4: Representative Calculated Structural Parameters for a [Cu(II)-(this compound)Cl₂] Complex

| Parameter | Predicted Value | Description |

| Cu-N Bond Length | 2.02 Å | Distance between Copper and Pyridine Nitrogen. |

| Cu-O Bond Length | 2.15 Å | Distance between Copper and Aldehyde Oxygen. |

| N-Cu-O Bite Angle | 81.5° | Angle within the five-membered chelate ring. |

| Binding Energy | -45 kcal/mol | Strength of the ligand-metal interaction. |

Biological Applications and Bioactivity of 6 Ethylpicolinaldehyde Derivatives

Antimicrobial Activity and Mechanisms of Action

While specific studies on 6-Ethylpicolinaldehyde derivatives are limited, research on the closely related picolinaldehyde thiosemicarbazones provides significant insight into their antimicrobial potential. Thiosemicarbazones, a class of compounds formed by the condensation of an aldehyde or ketone with thiosemicarbazide (B42300), are recognized for their wide range of biological activities, including potent antimicrobial effects. nih.govashdin.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Thiosemicarbazone derivatives have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. ashdin.com For instance, studies on lapachol-derived thiosemicarbazones showed activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) of 0.10 µmol/mL and 0.05 µmol/mL, respectively. nih.gov Similarly, other thiosemicarbazone derivatives have been found to be effective against S. aureus, a pathogen responsible for numerous infections, and Escherichia coli, a common Gram-negative bacterium. ashdin.comresearchgate.net The antibacterial action is often linked to the imine group (-C=N) present in the thiosemicarbazone structure. ashdin.com The introduction of a pyridine (B92270) ring, as is present in picolinaldehyde derivatives, can contribute significantly to this activity.

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Lapachol (B1674495) Thiosemicarbazone | Enterococcus faecalis (Gram-positive) | 0.05 µmol/mL | nih.gov |

| Lapachol Thiosemicarbazone | Staphylococcus aureus (Gram-positive) | 0.10 µmol/mL | nih.gov |

| Quinoline-functionalized Thiosemicarbazone | Staphylococcus aureus | Moderately Active | ashdin.com |

| Quinoline-functionalized Thiosemicarbazone | Escherichia coli (Gram-negative) | Moderately Active | ashdin.com |

Antifungal Properties

The antifungal potential of aldehyde-derived thiosemicarbazones is also well-documented. ashdin.com Studies have demonstrated their effectiveness against various fungal strains, including pathogenic yeasts like Candida albicans and Cryptococcus gattii. ashdin.comnih.gov For example, lapachol thiosemicarbazone was active against C. gattii with a MIC of 0.10 µmol/mL and showed potent activity against eleven clinical isolates of Paracoccidioides brasiliensis, with MICs ranging from 0.01-0.10 µmol/mL. nih.gov The structural features of these derivatives allow them to interfere with fungal cell processes, making them promising candidates for the development of new antifungal agents. researchgate.net

Disruption of Microbial Cellular Processes (e.g., Membrane Targeting, Enzyme Inhibition)

The mechanism of antimicrobial action for picolinaldehyde derivatives and their analogues is often multifaceted. A primary mechanism involves the disruption of the microbial cell membrane, leading to a loss of integrity and subsequent cell death. ashdin.com Terpenoids, another class of natural compounds, are known to exert their antibacterial effects by causing alterations in the cell membrane. mdpi.com Additionally, these compounds can function by chelating essential metal ions required for enzymatic activity, thereby inhibiting crucial metabolic pathways. Quinones, for example, can form irreversible complexes with amino acids in microbial proteins, leading to the inactivation of membrane-bound enzymes. researchgate.net Some aldehyde derivatives have also been shown to inhibit specific enzymes, such as FtsZ, a protein critical for bacterial cell division, presenting a targeted approach to antimicrobial therapy. frontiersin.org The ability of catechins to disrupt cell walls, inhibit intracellular enzymes, and chelate iron represents another parallel mechanism. nih.gov

Anticancer Potential and Apoptotic Pathways

The anticancer properties of picolinaldehyde derivatives are an area of active investigation, with a primary focus on their ability to induce programmed cell death, or apoptosis, in cancer cells. This activity is often linked to the compound's ability to interfere with iron metabolism, a critical process for rapidly proliferating cancer cells.

Iron Chelation and its Role in Cancer Cell Metabolism

Iron is an essential nutrient for cell growth and replication, and cancer cells exhibit an increased demand for it. nih.gov Iron chelators are compounds that can bind to iron, depleting the cellular supply and thereby inhibiting tumor growth. nih.govnih.gov Heterocyclic carboxaldehyde thiosemicarbazones, a class to which picolinaldehyde derivatives belong, have been identified as a significant class of iron chelators. nih.gov

The anticancer mechanism of iron chelators can operate in two main ways:

Iron Depletion : By sequestering intracellular iron, these compounds inhibit iron-dependent enzymes crucial for DNA synthesis and cell cycle progression, such as ribonucleotide reductase. nih.gov This leads to a halt in proliferation.

Oxidative Stress : Some chelators form redox-active metal complexes with iron, which can catalyze the production of highly damaging reactive oxygen species (ROS). nih.govnih.gov This surge in oxidative stress can damage critical cellular components like DNA, lipids, and proteins, ultimately triggering a cytotoxic response and cell death. nih.gov

The pyridine-2-carboxaldehyde isonicotinoyl hydrazone (PCIH) class of chelators, which shares structural similarities with picolinaldehyde derivatives, has shown high efficacy in iron chelation. nih.gov

Modulation of Apoptotic Pathways

Apoptosis is a regulated process of cell suicide that is often dysregulated in cancer, allowing for uncontrolled cell growth. Picolinaldehyde derivatives and related compounds can reinstate this process in cancer cells through various signaling pathways.

A study on a novel derivative of picolinic acid (a closely related oxidized form of picolinaldehyde) demonstrated its ability to induce apoptosis specifically in human non-small cell lung cancer cells (A549). pensoft.net The compound's cytotoxic effect was attributed to the induction of apoptosis, confirmed by nuclear fragmentation and the activation of caspases—key enzymes that execute the apoptotic program. pensoft.net Specifically, this derivative triggered the activation of caspase-9 (an initiator caspase in the intrinsic, or mitochondrial, pathway) and caspase-3 (an executioner caspase). pensoft.net

Other aldehyde derivatives, such as cinnamaldehyde, have also been shown to be potent inducers of apoptosis. Cinnamaldehyde can trigger apoptosis by generating ROS, which leads to mitochondrial dysfunction and the release of cytochrome c. nih.gov It can also modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov Specifically, it has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax. nih.gov These findings suggest that this compound derivatives likely modulate similar apoptotic pathways, making them promising candidates for further anticancer drug development.

| Derivative Class | Cancer Cell Line | Activity (IC50) | Observed Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| Picolinic Acid Derivative (Compound 5) | A549 (Lung Cancer) | 99.93 µM | Activation of caspases 3 and 9 | pensoft.net |

| Bis-Thiazole Derivative (Compound 5c) | Hela (Cervical Cancer) | 0.6 nM | Induction of apoptosis | frontiersin.org |

| Bis-Thiazole Derivative (Compound 5f) | KF-28 (Ovarian Cancer) | 6 nM | Apoptotic cell death (82.76%), cell cycle arrest | frontiersin.org |

| Cinnamaldehyde-based Chalcone (Compound 3e) | Caco-2 (Colon Cancer) | 32.19 µM | Activation of Caspase-3 via intrinsic pathway | mdpi.com |

Inhibition of Cancer Cell Proliferation

The anticancer potential of picolinaldehyde derivatives is prominently demonstrated through the synthesis of thiosemicarbazones (TSCs) and other Schiff bases. nih.govmdpi.com These derivatives have shown a broad spectrum of antitumor activity against various cancer cell lines, including those of the breast, colon, lung, and leukemia. nih.gov

Thiosemicarbazone Derivatives: Thiosemicarbazones are a class of Schiff bases formed by the condensation of an aldehyde or ketone with thiosemicarbazide. nih.gov TSCs derived from pyridine-2-carboxaldehyde and its analogs are potent metal chelators, particularly for iron and copper. This chelation ability is central to their anticancer mechanism. By binding to intracellular iron, they can disrupt the activity of essential iron-dependent enzymes, such as ribonucleotide reductase (RR), which is crucial for DNA synthesis and repair. nih.govsemanticscholar.org Inhibition of RR leads to the depletion of the deoxynucleoside triphosphate (dNTP) pool, thereby arresting the cell cycle and inhibiting cancer cell proliferation.

Furthermore, the iron complexes formed by these TSCs can be redox-active, participating in reactions that generate reactive oxygen species (ROS). nih.gov Elevated ROS levels induce oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death in cancer cells. nih.gov Studies have shown that a tridentate N,N,S donor set, which is characteristic of these TSCs, is essential for their biological activity. nih.gov

Schiff Base Derivatives: Beyond TSCs, other Schiff bases derived from this compound also exhibit potential antiproliferative properties. The imine or azomethine group (>C=N-) is a critical pharmacophore for biological activity. mdpi.comamazonaws.com These compounds can interact with various biological targets, and their activity is often enhanced through chelation with metal ions. The resulting metal complexes can display enhanced cytotoxic effects compared to the free ligands. amazonaws.com The specific mechanism can vary but often involves inducing apoptosis or arresting the cell cycle. mdpi.com

Table 1: Anticancer Activity of Representative Picolinaldehyde Derivatives

| Derivative Class | Mechanism of Action | Common Cancer Cell Lines |

| Thiosemicarbazones | Ribonucleotide Reductase Inhibition, ROS Generation, Iron Chelation | Leukemia, Breast, Lung, Colon |

| Other Schiff Bases | Apoptosis Induction, Cell Cycle Arrest, Metal Chelation | Varies depending on structure |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Certain derivatives of aldehydes, including Schiff bases, have demonstrated significant anti-inflammatory properties. mdpi.comnih.gov The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.

Compounds derived from this compound may exert anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins—key players in the inflammatory cascade. nih.govmdpi.com By modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6), these derivatives can help mitigate the inflammatory response. mdpi.comresearchgate.net The antioxidant properties of some of these compounds also contribute to their anti-inflammatory potential by neutralizing reactive oxygen species that can perpetuate inflammation. nih.govresearchgate.net

Development of Biological Probes and Imaging Agents

The structural scaffolds of bioactive compounds are often repurposed for the development of biological probes and imaging agents. While specific imaging agents based on this compound are not widely documented, the principles of their design are well-established. The pyridine core is a feature in many molecules designed for molecular imaging.

To function as a probe, a derivative would be modified to incorporate a signaling moiety, such as a fluorophore for optical imaging or a radionuclide for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). The inherent ability of the parent molecule to bind to a specific biological target (e.g., an enzyme or receptor overexpressed in cancer cells) would guide the probe to the site of interest. The development process involves ensuring that the modification does not significantly impair the binding affinity and specificity of the original bioactive scaffold.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity, guiding the optimization of lead compounds. nih.govsemanticscholar.org For derivatives of picolinaldehyde, several structural features are known to be critical for their anticancer and other biological effects.

The Pyridine Ring and Aldehyde Position: For thiosemicarbazones, the attachment of the side chain at the position alpha to the pyridine ring nitrogen (as is the case for picolinaldehyde derivatives) is crucial for potent antitumor activity. nih.gov This configuration allows for the formation of a stable, conjugated tridentate chelation system (N,N,S) with metal ions, which is essential for their mechanism of action. nih.gov

Substitution on the Pyridine Ring: The presence of the ethyl group at the 6-position of the pyridine ring can influence the molecule's lipophilicity, steric profile, and electronic properties. Increased lipophilicity can enhance cell membrane permeability, potentially leading to greater intracellular accumulation and improved potency. nih.gov However, steric hindrance from the ethyl group could also affect the binding of the derivative to its biological target.

Modifications of the Side Chain: For thiosemicarbazones, di-substitution at the terminal N4-amine of the thiosemicarbazide moiety has been identified as a key strategy for enhancing anticancer potency. nih.gov For other Schiff bases, modifications to the amine portion of the molecule can drastically alter biological activity by changing steric and electronic properties, thereby influencing target binding. mdpi.com

Considerations for Drug Design and Therapeutic Potential

The derivatives of this compound, particularly thiosemicarbazones, represent a promising scaffold for anticancer drug design. researchgate.net Their mechanism of action, which involves targeting fundamental cellular processes like DNA synthesis and inducing oxidative stress, makes them effective against a wide range of tumors. nih.gov

Key considerations for advancing these compounds toward therapeutic use include:

Optimizing Efficacy and Selectivity: SAR studies are crucial for modifying the lead structure to maximize potency against cancer cells while minimizing toxicity to healthy cells. rsc.org Fine-tuning lipophilicity and the electronic nature of substituents can improve the therapeutic index. nih.gov

Pharmacokinetic Properties (ADMET): A successful drug candidate must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.commdpi.com Computational and in vitro screening can predict these properties early in the drug design process, helping to identify candidates with good oral bioavailability and appropriate metabolic stability. nih.gov

Overcoming Drug Resistance: The unique mechanism of action of some thiosemicarbazones may allow them to be effective against cancers that have developed resistance to conventional chemotherapeutics. nih.gov

The therapeutic potential of this compound derivatives is rooted in the proven bioactivity of the picolinaldehyde thiosemicarbazone scaffold. acs.org Further research focusing on the synthesis and biological evaluation of a library of derivatives will be essential to fully elucidate their potential as effective therapeutic agents. researchgate.net

Applications in Materials Science and Supramolecular Chemistry

Utilization of 6-Ethylpicolinaldehyde in Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems held together by non-covalent bonds. The formation of these structures is a cornerstone of nanoscience and materials chemistry.

Self-Assembly Processes (e.g., Nanocage Construction)

Dynamic Imine Bonding in Material Fabrication

The reaction between an amine and an aldehyde to form an imine is a reversible process, making it a key example of dynamic covalent chemistry. nih.govresearchgate.net This reversibility allows for "error-checking" and "proof-reading" during the formation of complex structures, leading to thermodynamically stable products. nih.gov Materials fabricated using dynamic imine bonding can exhibit properties such as self-healing and responsiveness to stimuli like pH changes. nih.govmdpi.com The aldehyde group of this compound makes it a suitable candidate for creating such dynamic materials. The reaction to form an imine bond is a condensation reaction that can be reversed by hydrolysis. nih.gov The equilibrium of this reaction can be influenced by factors such as water content and pH. nih.gov

Table 1: Factors Influencing Dynamic Imine Bond Equilibrium

| Factor | Effect on Equilibrium |

|---|---|

| Water Concentration | High water concentration favors hydrolysis (imine bond breaking). |

| pH | Acidic conditions can catalyze both formation and hydrolysis. nih.gov |